Superior MOCVD Precursor: Higher Vapor Pressure and Lower Sublimation Enthalpy than Inorganic Salts
For MOCVD of iridium coatings, the precursor's volatility is paramount. Ir(acac)₃ offers a saturated vapor pressure of ~30 Pa at 405 K and a low sublimation enthalpy (ΔsubH) in the range of 110-120 kJ/mol, as reported in comprehensive thermodynamic analyses [1][2]. This property directly enables the efficient and stable delivery of the precursor to the deposition zone at industrially relevant temperatures (400–520 °C), resulting in dense, homogeneous Ir films [3]. In contrast, common inorganic alternatives like iridium(III) chloride (IrCl₃) are non-volatile, have high decomposition temperatures, and often require specialized, less controllable delivery methods such as aerosol-assisted CVD or pre-reduction steps, leading to lower film purity and uniformity [4].
| Evidence Dimension | Sublimation Thermodynamics and Vapor Pressure |
|---|---|
| Target Compound Data | Vapor Pressure: ~30 Pa at 405 K; Sublimation Enthalpy (ΔsubH): ~110-120 kJ/mol |
| Comparator Or Baseline | IrCl₃ (Iridium(III) chloride): Non-volatile, decomposes at high temperature; requires complex delivery methods. |
| Quantified Difference | Ir(acac)₃ provides a stable, usable vapor flux for MOCVD, whereas IrCl₃ is not suitable for standard thermal MOCVD. |
| Conditions | Knudsen effusion, transpiration, and membrane zero manometry methods (ΔsubH). MOCVD process at 400-520 °C, atmospheric pressure, in H₂. |
Why This Matters
This volatility difference is the primary reason Ir(acac)₃ is the standard precursor for high-quality iridium coatings in aerospace and electronics, as it enables a reliable and scalable manufacturing process.
- [1] Gromilov, S. A., et al. (2000). Saturated Vapor Pressure of Iridium(III) Acetylacetonate. Journal of Thermal Analysis and Calorimetry, 60(2), 489-495. View Source
- [2] Belyakov, A. V., et al. (2023). Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors: Metal tris-Acetylacetonates. Molecules, 28(16), 6070. View Source
- [3] Hua, Y., et al. (2014). Growth kinetics and microstructure of MOCVD iridium coating from iridium(III) acetylacetonate with hydrogen. Surface and Coatings Technology, 259, 176-182. View Source
- [4] Jones, A. C., & Hitchman, M. L. (2009). Chemical Vapour Deposition: Precursors, Processes and Applications. Royal Society of Chemistry. View Source
